alpha-(Nitromethyl)isobutyronitrile
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Overview
Description
Alpha-(Nitromethyl)isobutyronitrile: is an organic compound characterized by the presence of a nitromethyl group attached to an isobutyronitrile backbone. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Nitromethyl)isobutyronitrile typically involves the reaction of isobutyronitrile with nitromethane under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Nitromethyl)isobutyronitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitrile derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the nitromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(Nitromethyl)isobutyronitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of alpha-(Nitromethyl)isobutyronitrile involves its ability to undergo various chemical transformations. The nitromethyl group can participate in nucleophilic and electrophilic reactions, while the nitrile group can act as a reactive site for further modifications. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Isobutyronitrile: A simpler nitrile compound with similar reactivity but lacking the nitromethyl group.
Azobisisobutyronitrile: A related compound used as a radical initiator in polymerization reactions.
Uniqueness: Alpha-(Nitromethyl)isobutyronitrile is unique due to the presence of both nitromethyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-nitropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(2,3-6)4-7(8)9/h4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYOMJBPKPNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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